Lipophilicity (LogP) Comparison: Quantifying the Hydrophobic Advantage of 3-Cyclopentylacrylonitrile
The predicted partition coefficient (LogP) for 3-cyclopentylacrylonitrile is 2.26 [1]. This value is intermediate between the more lipophilic 3-cyclohexylacrylonitrile (LogP 2.77) and the less lipophilic 3-phenylacrylonitrile (LogP 2.32) [2]. The cyclopentyl group thus offers a distinct, quantifiable hydrophobic profile that can be leveraged to fine-tune solubility and membrane permeability in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP, predicted) |
|---|---|
| Target Compound Data | 2.26 |
| Comparator Or Baseline | 3-Cyclohexylacrylonitrile (2.77); 3-Phenylacrylonitrile (2.32) |
| Quantified Difference | Target is 0.51 units less than cyclohexyl analog; 0.06 units less than phenyl analog. |
| Conditions | ACD/Labs Percepta Platform predicted values [1][2] |
Why This Matters
LogP is a critical determinant of a compound's ADME properties; this data allows for precise selection of 3-cyclopentylacrylonitrile when a specific, intermediate lipophilicity window is required for a synthetic target.
- [1] BOC Sciences. (n.d.). 3-Cyclopentylacrylonitrile (CAS 591769-05-0). Product Datasheet. View Source
- [2] ChemSpider. (n.d.). (2Z)-3-Phenylacrylonitrile. Chemical-Structure.1361450. View Source
